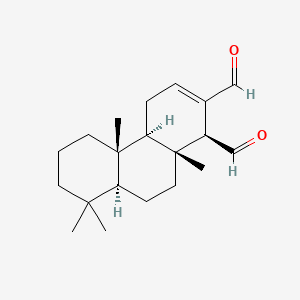
Isocopalendial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocopalendial is an organic compound with the molecular formula C20H30O2. It is a diterpenoid, a class of chemical compounds composed of four isoprene units. Diterpenoids are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential medicinal properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocopalendial typically involves the use of natural sources such as plant extracts. One common method is the extraction of this compound from the resin of certain plants. The resin is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. Chemical synthesis routes often involve the use of starting materials like geranylgeraniol, which undergoes a series of reactions including cyclization, oxidation, and rearrangement to form this compound. The reaction conditions typically include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isocopalendial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different ketones and alcohols, while reduction can produce various hydrocarbons.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Research has shown that isocopalendial exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of isocopalendial involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Isocopalendial can be compared with other diterpenoids such as:
Carnosic acid: Known for its antioxidant properties.
Forskolin: Used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Taxol: A well-known anticancer agent.
This compound is unique due to its specific structure and the range of biological activities it exhibits. While other diterpenoids may share some similar properties, this compound’s distinct molecular structure allows it to interact with different targets and pathways, making it a valuable compound for various applications.
Properties
CAS No. |
84807-61-4 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4aR,4bS,8aS,10aR)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)16(18)8-11-19(3)15(13-22)14(12-21)6-7-17(19)20/h6,12-13,15-17H,5,7-11H2,1-4H3/t15-,16+,17+,19+,20+/m1/s1 |
InChI Key |
NPOWRDFGFIYMIY-ORZNMBHWSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C([C@H]3C=O)C=O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(C3C=O)C=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



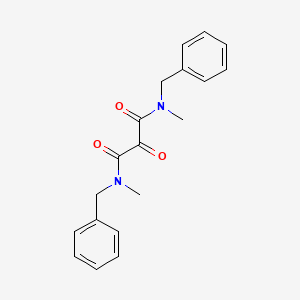

![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
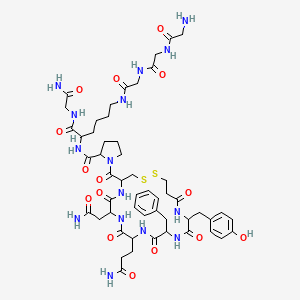
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)


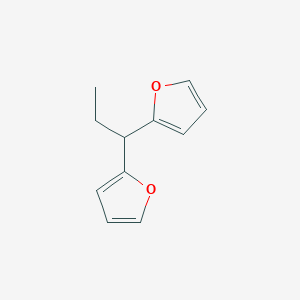
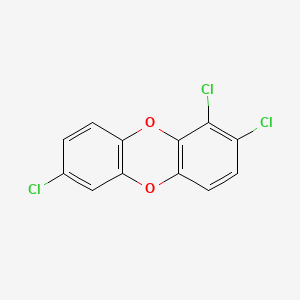
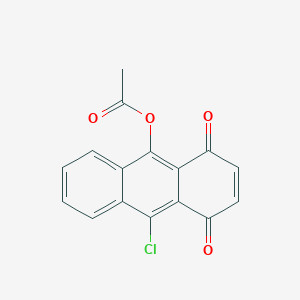

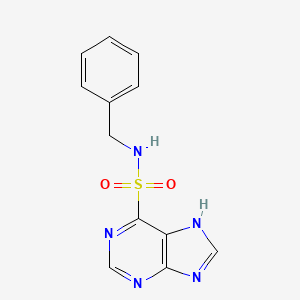
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
